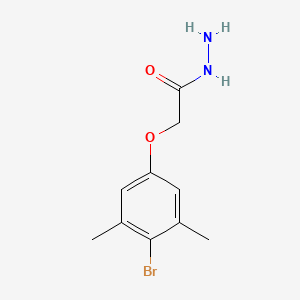

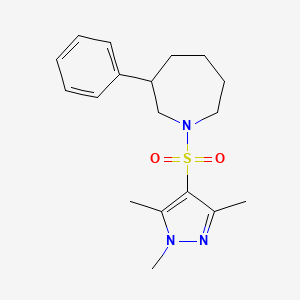

![molecular formula C20H28N2O4 B2964126 6-Benzyloxycarbonyl-1-(tert-butoxycarbonyl) amino-6-azaspiro[2.5]octane CAS No. 147610-86-4](/img/structure/B2964126.png)

6-Benzyloxycarbonyl-1-(tert-butoxycarbonyl) amino-6-azaspiro[2.5]octane

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“6-Benzyloxycarbonyl-1-(tert-butoxycarbonyl) amino-6-azaspiro[2.5]octane” is a complex organic compound. It is a derivative of 6-azaspiro[2.5]octane, a bicyclic compound with a unique structure . This compound is known for its ability to react with a variety of substrates, including aldehydes, ketones, alcohols, and amines.

Synthesis Analysis

The synthesis of this compound involves the use of the tert-butyloxycarbonyl (Boc) protecting group. The Boc group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . Protection of amines can also be accomplished in acetonitrile solution using 4-dimethylaminopyridine (DMAP) as the base .Molecular Structure Analysis

The molecular structure of this compound is characterized by the presence of a spiro[2.5]octane ring, which is a type of bicyclic compound. The compound also contains a tert-butoxycarbonyl group and a benzyloxycarbonyl group .Chemical Reactions Analysis

This compound is known for its ability to react with a variety of substrates, including aldehydes, ketones, alcohols, and amines, to form a variety of products. It has been used in the synthesis of a variety of natural products, such as alkaloids, peptides, and steroids.Physical and Chemical Properties Analysis

The compound is a solid at room temperature . Its empirical formula is C13H21NO4 and its molecular weight is 255.31 g/mol .科学的研究の応用

Photochemical and Thermal Rearrangements

The compound's utility is evident in studies of photochemical and thermal rearrangements of oxaziridines, providing clear evidence supporting the stereoelectronic theory that explains regioselectivities observed in these rearrangements. This has been demonstrated through the irradiation of spirooxaziridines leading to specific lactam formation, contributing significantly to the understanding of the photochemical conversion of oximes (Lattes et al., 1982).

Electrophilic Amination

Further research includes the electrophilic amination of C-H-acidic compounds with 1-oxa-2-azaspiro[2.5]octane derivatives, showcasing a methodology for introducing a hydroxycyclohexylamino group at acidic positions. This process facilitates various stabilization reactions of intermediate compounds, highlighting the compound's versatility in synthesizing complex amino acid derivatives (Andreae et al., 1992).

Synthesis of Heterocyclic Compounds

The use of related spiro compounds in the synthesis of heterocyclic compounds, such as 6,6-dimethyl-4,8-dioxospiro[2.5]octane-1,1,2,2-tetracarbonitrile, has been explored. These compounds react with alcohols and ketoximes to form novel dihydrofurans and tetrahydro-4H-chromenes, demonstrating the potential for creating diverse heterocyclic structures (Kayukova et al., 1998).

Conformationally Restricted Pseudopeptides

Research on spirolactams as conformationally restricted pseudopeptides has been significant. Synthesis efforts have aimed at creating constrained surrogates for dipeptides, such as Pro-Leu and Gly-Leu, which are pivotal in peptide synthesis. These studies provide insights into the compound's application in designing peptides with specific structural and functional properties (Fernandez et al., 2002).

特性

IUPAC Name |

benzyl 2-[(2-methylpropan-2-yl)oxycarbonylamino]-6-azaspiro[2.5]octane-6-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H28N2O4/c1-19(2,3)26-17(23)21-16-13-20(16)9-11-22(12-10-20)18(24)25-14-15-7-5-4-6-8-15/h4-8,16H,9-14H2,1-3H3,(H,21,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPDBESNSYKELHD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CC12CCN(CC2)C(=O)OCC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H28N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

360.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

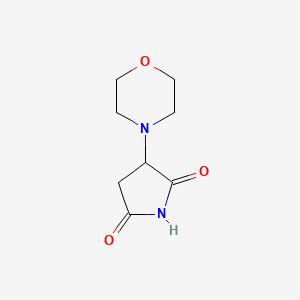

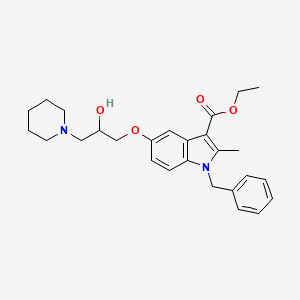

![2-[3-(3,4-Dimethoxyphenyl)pyrazolo[1,5-a]pyrimidin-5-yl]benzenol](/img/structure/B2964043.png)

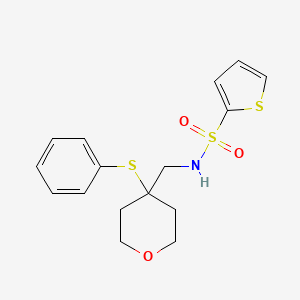

![(5-Phenyl-1,2-oxazol-3-yl)-[3-(pyridin-3-yloxymethyl)azetidin-1-yl]methanone](/img/structure/B2964045.png)

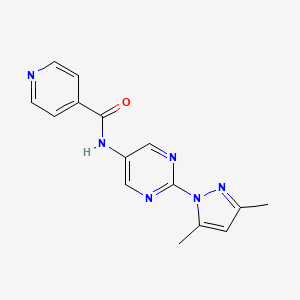

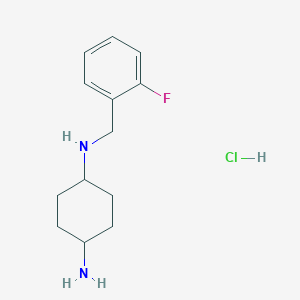

![2-(4-ethylpiperazin-1-yl)-N-[3-fluoro-4-(4-phenylpiperazin-1-yl)phenyl]acetamide](/img/structure/B2964046.png)

![(3E)-3-{[(4-ethylphenyl)amino]methylene}-1-(3-methylbenzyl)-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide](/img/structure/B2964047.png)

![(5E)-1-[(2-Methylpropan-2-yl)oxycarbonyl]-3,4,7,8-tetrahydro-2H-azocine-6-carboxylic acid](/img/structure/B2964059.png)

![8-(4-fluorophenyl)-3-(2-methoxyethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2964063.png)

![1-(4-Bromophenyl)-2-[4-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl]phenoxy]ethanone](/img/structure/B2964064.png)